2-(((5-nitro-1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[1,2-a]pyrimidine
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Overview
Description
2-(((5-nitro-1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[1,2-a]pyrimidine is a complex heterocyclic compound that features both imidazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((5-nitro-1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[1,2-a]pyrimidine typically involves multi-step reactions. One common approach includes the cyclization of amido-nitriles in the presence of nickel catalysts, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production methods for this compound are less documented but would likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(((5-nitro-1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[1,2-a]pyrimidine can undergo several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove nitro groups or reduce other functionalities.
Substitution: Various substituents can be introduced at different positions on the rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halides for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitroso derivatives, while substitution reactions could introduce alkyl or aryl groups at specific positions on the rings.
Scientific Research Applications
2-(((5-nitro-1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[1,2-a]pyrimidine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action for 2-(((5-nitro-1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[1,2-a]pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidine: Shares the pyrimidine ring but lacks the benzimidazole moiety.
Benzimidazole derivatives: Similar in having the benzimidazole ring but differ in the attached functional groups.
Uniqueness
2-(((5-nitro-1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[1,2-a]pyrimidine is unique due to the combination of its nitro-substituted benzimidazole and imidazo[1,2-a]pyrimidine rings.
Properties
IUPAC Name |
2-[(6-nitro-1H-benzimidazol-2-yl)sulfanylmethyl]imidazo[1,2-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N6O2S/c21-20(22)10-2-3-11-12(6-10)18-14(17-11)23-8-9-7-19-5-1-4-15-13(19)16-9/h1-7H,8H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIISCIMRSVASCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2N=C1)CSC3=NC4=C(N3)C=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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